Fmoc-N-amido-PEG9-acid

Description

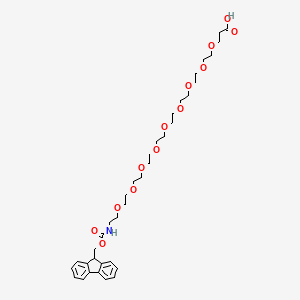

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEESTRVILHNOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc N Amido Peg9 Acid

Strategies for Fmoc-N-amido-PEG9-acid Synthesis

The synthesis of this compound and its analogues typically involves a multi-step process. A common strategy begins with the mono-Fmoc protection of an amino-PEG-alcohol. The remaining terminal hydroxyl group is then oxidized to a carboxylic acid. Alternatively, a bifunctional PEG derivative with a terminal amine and a protected carboxylic acid can be employed, followed by Fmoc protection of the amine and subsequent deprotection of the acid.

In a related approach for generating analogues, a commercially available Fmoc-protected amino acid can be coupled to the amino group of a PEG linker that has a terminal carboxylic acid. For instance, Fmoc-L-2-propargylglycine has been efficiently coupled to PEG chains, showcasing a method to introduce specific functionalities. frontiersin.org The synthesis of various Fmoc-N-amido-PEG-acid analogues with different PEG chain lengths (e.g., PEG1, PEG2, PEG3, PEG4) is also established, providing a range of linkers with varying hydrodynamic radii. broadpharm.com

Selective Functional Group Manipulation in Research

The strategic design of this compound allows for the selective manipulation of its terminal functional groups, a critical feature for its application in multi-step synthetic strategies.

Fmoc Deprotection and Amine Generation for Conjugation

The Fmoc protecting group is base-labile and is commonly removed under mild conditions, which preserves the integrity of other sensitive functional groups within a target molecule. medkoo.com The standard method for Fmoc deprotection involves treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.deresearchgate.net A typical concentration is 20% piperidine in DMF. iris-biotech.deacs.org The mechanism proceeds via β-elimination, initiated by the abstraction of the acidic proton on the fluorenyl group by the basic amine. researchgate.net

Alternative, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, particularly for sensitive sequences. iris-biotech.de 4-Methylpiperidine has been shown to be an effective substitute for piperidine. iris-biotech.de Once the Fmoc group is removed, the resulting free primary amine is available for subsequent conjugation reactions. This site-specific deprotection is a cornerstone of solid-phase peptide synthesis (SPPS) and is readily adaptable for the modification of biomolecules. nih.gov

| Reagent | Typical Conditions | Notes |

| Piperidine | 20-30% in DMF, 10-20 min | Standard and most common method. researchgate.net |

| DBU | Dilute solution in DMF | A non-nucleophilic alternative, useful for sensitive substrates. iris-biotech.de |

| 4-Methylpiperidine | Similar to piperidine | An efficient alternative to piperidine. iris-biotech.de |

Carboxylic Acid Activation and Amide Coupling Reactions

The terminal carboxylic acid of this compound can be activated to facilitate amide bond formation with primary or secondary amines on a target molecule. This is a widely used strategy for conjugating the linker to proteins, peptides, or other amine-containing molecules. medkoo.comcd-bioparticles.net

Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). medkoo.comcreativepegworks.combiochempeg.com EDC is particularly useful for reactions in aqueous solutions as its urea (B33335) byproduct is water-soluble and easily removed. peptide.com The efficiency of carbodiimide-mediated coupling is often enhanced by the addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which form more stable active esters, minimizing side reactions and racemization. creativepegworks.compeptide.com Other advanced coupling reagents like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are also employed, especially in solid-phase synthesis. peptide.comaxispharm.com

The activated carboxylic acid readily reacts with amine groups under mild conditions, typically at a pH range of 7-9, to form a stable amide bond. creativepegworks.combiochempeg.com

| Activating Agent | Additive | Key Features |

| EDC | NHS or HOBt | Water-soluble byproducts, ideal for aqueous conjugations. peptide.com |

| DCC | HOBt | Insoluble urea byproduct, suitable for organic-phase reactions. peptide.com |

| HATU | - | Highly efficient coupling reagent. broadpharm.com |

| PyAOP | - | Effective for sterically hindered couplings. peptide.com |

Orthogonal Reactivity in Multi-step Bioconjugations

The presence of two distinct functional groups with different reactivity profiles (a base-labile Fmoc-protected amine and a nucleophile-reactive carboxylic acid) makes this compound an excellent tool for orthogonal synthesis. Orthogonal chemistry allows for the sequential modification of a molecule without the need for intermediate protection and deprotection steps of other functional groups. researchgate.net

In a typical multi-step bioconjugation, the carboxylic acid of the linker might first be coupled to an amine on a biomolecule. Following this conjugation, the Fmoc group can be removed under basic conditions to expose the amine. This newly generated amine can then be reacted with another molecule, for example, an activated ester or an isothiocyanate, to form a more complex conjugate. This orthogonal approach is fundamental in the construction of ADCs and PROTACs, where a linker must connect two different molecular entities (e.g., an antibody and a cytotoxic drug). invivochem.comchempep.com The ability to perform these reactions chemoselectively is crucial for creating well-defined and homogenous bioconjugates. frontiersin.org

Advanced Synthetic Approaches for this compound Analogues and Derivatives

Research into advanced synthetic methodologies continues to expand the toolkit of PEG-based linkers. The synthesis of analogues of this compound often focuses on modifying the PEG chain length, incorporating different protecting groups, or introducing additional functionalities. broadpharm.comissuu.com

For example, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for creating novel derivatives. frontiersin.org An alkyne functionality can be introduced into the linker structure, for example by using Fmoc-L-propargylglycine, allowing for its subsequent reaction with an azide-modified biomolecule. frontiersin.orgiris-biotech.de This strategy has been used to generate peptide-polymer conjugates. frontiersin.org

Furthermore, the development of linkers with cleavable moieties, such as disulfide bonds or pH-sensitive linkers, allows for the controlled release of conjugated molecules under specific physiological conditions. issuu.comrsc.org The synthesis of such advanced analogues often involves solid-phase synthesis techniques, which facilitate purification and allow for the systematic assembly of complex molecular architectures. nih.gov These advanced approaches enable the fine-tuning of linker properties to suit specific applications in drug delivery and diagnostics. iris-biotech.de

Bioconjugation Principles and Mechanisms Utilizing Fmoc N Amido Peg9 Acid

Amide Bond Formation in Biomolecule Conjugation Chemistry

Amide bond formation is a cornerstone of bioconjugation chemistry, prized for creating a stable and robust linkage between molecules. bionordika.no This reaction involves the condensation of a carboxylic acid (-COOH) with a primary amine (-NH2), resulting in a covalent amide bond (-CO-NH-) and the release of a water molecule. numberanalytics.com In the context of biomolecules, this typically means reacting the carboxyl group of a linker like Fmoc-N-amido-PEG9-acid with an available amine group on a protein, often the epsilon-amine of a lysine (B10760008) residue. The resulting amide bond is highly stable across a wide range of pH and temperature conditions, a critical feature for conjugates used in pharmaceutical and diagnostic applications. bionordika.no

Role of Activating Reagents in Coupling Efficiency (e.g., EDC, DCC, HATU)

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally very slow and inefficient under biological conditions. iris-biotech.de To overcome this, the carboxylic acid group must first be "activated" to make it more susceptible to nucleophilic attack by the amine. hepatochem.combachem.com This is achieved using coupling reagents.

The terminal carboxylic acid of this compound can be reacted with primary amine groups on biomolecules using these activators. medkoo.comcd-bioparticles.net

Carbodiimides (EDC, DCC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used. medkoo.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. iris-biotech.de This intermediate can then react directly with an amine to form the amide bond. However, this intermediate is prone to hydrolysis and side reactions. To improve efficiency and reduce side products, additives such as N-hydroxysuccinimide (NHS) are often included to convert the O-acylisourea into a more stable, yet still reactive, NHS ester. iris-biotech.deacs.org

Onium Salts (HATU): Aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that lead to rapid reaction times and minimal side reactions. hepatochem.com Phosphonium salts (e.g., BOP) are also effective and have the advantage of not reacting with the free amino group of the amine component. hepatochem.combachem.com These reagents are often preferred for complex or sensitive conjugations.

Comparison of Common Activating Reagents

| Reagent | Class | Key Features | Common Use |

|---|---|---|---|

| EDC | Carbodiimide | Water-soluble, allowing for aqueous-based conjugations. bachem.comacs.org | General protein and biomolecule conjugation in aqueous buffers. |

| DCC | Carbodiimide | Soluble in organic solvents; byproduct (DCU) is poorly soluble, facilitating removal. bachem.com | Peptide synthesis and conjugation in organic media. |

| HATU | Aminium Salt | Very efficient, fast reaction times, minimizes racemization. hepatochem.com | Peptide synthesis, difficult couplings, and cyclization reactions. |

Site-Specific Conjugation Strategies Employing this compound

The heterobifunctional nature of this compound is key to its utility in creating precisely defined bioconjugates. The two ends of the molecule—the carboxylic acid and the Fmoc-protected amine—have orthogonal reactivity, meaning one can be reacted without affecting the other.

First Conjugation Step: The terminal carboxylic acid is typically the first point of attachment. It can be activated using reagents like EDC or HATU and then reacted with a primary amine on a biomolecule (e.g., a protein's lysine residue) to form a stable amide bond. medkoo.comcd-bioparticles.net Throughout this step, the amine at the other end of the PEG linker remains protected by the Fmoc group.

Deprotection: The Fmoc group is stable under the acidic or neutral conditions used for the initial coupling but can be readily removed under mild basic conditions (e.g., using a piperidine (B6355638) solution) to expose the free amine. medkoo.comcd-bioparticles.net

Second Conjugation Step: This newly exposed amine is now available for a second, distinct conjugation reaction. It can be coupled to a molecule containing a carboxylic acid, an activated ester (like an NHS ester), or another suitable functional group.

This sequential, two-step process allows for the precise, site-specific linking of two different molecules, making this compound a valuable tool in the construction of complex architectures like antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs). invivochem.com

Influence of the PEG Spacer on Conjugate Characteristics

The polyethylene (B3416737) glycol (PEG) spacer is not merely a linker; it fundamentally influences the physicochemical properties of the final bioconjugate. interchim.frthermofisher.com

Many therapeutic molecules and fluorescent dyes are hydrophobic, leading to poor solubility in aqueous biological fluids and a tendency to aggregate. researchgate.netrsc.org The PEG chain is inherently hydrophilic, with each repeating ethylene (B1197577) glycol unit capable of hydrogen bonding with approximately three water molecules. thermofisher.comrsc.org

The flexible, chain-like structure of the PEG9 spacer arm plays a crucial role in mitigating steric hindrance. interchim.fr When a molecule is conjugated directly to the surface of a large biomolecule like an antibody, its ability to interact with its target can be impeded. researchgate.net

The PEG spacer physically separates the conjugated molecule from the biomolecule, holding it out into the solvent. lifetein.com This separation provides several advantages:

Improved Target Binding: It allows a conjugated drug or targeting ligand to adopt its required conformation for binding to a receptor or enzyme active site without being blocked by the bulk of the parent biomolecule. researchgate.netlifetein.com

Maintained Biomolecule Activity: It ensures that the attached molecule does not interfere with the natural function of the biomolecule itself (e.g., an antibody's ability to bind to its antigen). mdpi.com

Reduced Nonspecific Interactions: The hydrophilic and flexible nature of PEG can reduce nonspecific binding to other proteins or surfaces, which is beneficial for diagnostic sensitivity and therapeutic targeting. interchim.frmdpi.com

Research has shown that incorporating a PEG spacer can facilitate biorecognition and improve interaction incidence by overcoming the steric hindrance observed with direct immobilization. researchgate.net

Applications of Fmoc N Amido Peg9 Acid in Advanced Therapeutic Modalities

Antibody-Drug Conjugates (ADCs) Development

Fmoc-N-amido-PEG9-acid is utilized as a non-cleavable linker in the synthesis of ADCs. invivochem.comcreative-biolabs.commedchemexpress.com Non-cleavable linkers are characterized by the absence of a specific chemical trigger for payload release; instead, the entire construct is designed for stability in circulation. nih.gov The structure of this compound is well-suited for this role. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. broadpharm.com During ADC synthesis, the Fmoc group is removed to reveal a free amine, while the carboxylic acid group can be activated to react with primary amines on a payload or antibody, forming a highly stable amide bond. broadpharm.com The nine-unit PEG spacer is hydrophilic, which helps to improve the solubility of the entire ADC, particularly when conjugated with hydrophobic payloads. broadpharm.combiochempeg.com In the final ADC construct, the drug is released only after the complete degradation of the antibody, meaning the linker and an attached amino acid remain bound to the payload. nih.govproteogenix.science

A crucial requirement for an effective ADC is the stability of the linker in the bloodstream. broadpharm.com Premature release of the cytotoxic payload can lead to systemic toxicity and a reduction in the amount of drug that reaches the target tumor cells, thereby diminishing the therapeutic efficacy. nih.govnih.gov Non-cleavable linkers like those derived from this compound offer significant advantages in this regard, primarily their increased plasma stability compared to many cleavable linkers. nih.govbiochempeg.comcreativebiolabs.net The chemical bonds formed, such as thioether or amide bonds, are resistant to hydrolysis in the physiological conditions of the blood. creativebiolabs.net This enhanced stability minimizes off-target toxicity and can lead to an improved therapeutic window. biochempeg.comcreativebiolabs.net The PEG component of the linker further contributes to stability and solubility, which can help prevent aggregation of ADCs, especially those with a high drug-to-antibody ratio (DAR) or hydrophobic drugs. nih.govbiochempeg.com

Unlike cleavable linkers that are designed to release their payload in response to specific triggers like pH or enzymes, non-cleavable linkers rely on a different mechanism. biochempeg.combroadpharm.com The process begins when the ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically through endocytosis. creativebiolabs.netrsc.org Following internalization, the ADC is trafficked to the lysosome, a cellular organelle containing a variety of potent digestive enzymes. broadpharm.combiochempeg.comcreativebiolabs.net Inside the lysosome, the antibody component of the ADC is completely degraded by proteases into its constituent amino acids. biochempeg.comcreativebiolabs.netwuxiapptec.com This proteolytic degradation liberates the cytotoxic payload, which remains attached to the non-cleavable linker and the amino acid residue (e.g., lysine (B10760008) or cysteine) through which it was conjugated to the antibody. proteogenix.sciencebiochempeg.com This entire drug-linker-amino acid complex is the active form of the drug that then exerts its cytotoxic effect within the cell. nih.gov This release mechanism makes the efficacy of non-cleavable ADCs highly dependent on the biological processes of the target cell. biochempeg.comcreativebiolabs.net

The high stability and specific intracellular release mechanism of non-cleavable linkers directly impact ADC efficacy. By ensuring the payload remains attached to the antibody during circulation, targeted delivery to antigen-expressing diseased cells is maximized. nih.gov The increased stability contributes to a better safety profile and a potentially wider therapeutic window, as off-target toxicity is reduced. biochempeg.com However, the nature of the released metabolite—a drug-linker-amino acid complex—has a significant consequence. This complex is often charged and membrane-impermeable, meaning it cannot diffuse out of the target cell to kill adjacent, antigen-negative tumor cells. rsc.orgwuxiapptec.com This lack of a "bystander effect" can be a limitation, particularly in treating heterogeneous or solid tumors where not all cells express the target antigen. proteogenix.sciencewuxiapptec.com Despite this, the high specificity of drug release within the target cell makes non-cleavable ADCs a powerful option, especially for hematological cancers. proteogenix.sciencecreativebiolabs.net

Mechanisms of Drug Release from Non-Cleavable ADC Conjugates within Cellular Environments

PROteolysis TArgeting Chimeras (PROTACs) Design

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. broadpharm.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. broadpharm.comexplorationpub.com This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.

This compound is a PEG-based linker that can be used in the synthesis of PROTACs. invivochem.commedchemexpress.commedchemexpress.com The linker is arguably the most critical component of a PROTAC, as its length, composition, and flexibility heavily influence the molecule's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase). broadpharm.comexplorationpub.com PEG chains are the most common chemical motif found in PROTAC linkers, present in over half of all published structures. nih.govbiochempeg.com

The use of a PEG9 linker derived from this compound offers several advantages in PROTAC design:

Solubility : The inherent hydrophilicity of the PEG chain improves the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands. biochempeg.comprecisepeg.combroadpharm.com

Optimized Length and Flexibility : The length of the linker is crucial; it must be long enough to prevent steric hindrance between the POI and the E3 ligase but not so long that it fails to bring them into effective proximity for ubiquitination. explorationpub.com PEG linkers like the 9-unit version allow for systematic variation of this distance to find the optimal length for efficient protein degradation. biochempeg.com

Synthetic Accessibility : The bifunctional nature of this compound facilitates the modular and rapid assembly of PROTAC libraries for screening and optimization. biochempeg.com

The linker's chemical nature can profoundly affect the PROTAC's properties, including its cell permeability and degradation selectivity, making the choice of linker a key step in the rational design of these novel therapeutics. explorationpub.com

Data Tables

Table 1: Physicochemical Properties and Roles of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Formula | C₃₆H₅₃NO₁₃ | invivochem.com, broadpharm.com, biochempeg.com |

| Molecular Weight | ~707.8 g/mol | invivochem.com, broadpharm.com, biochempeg.com |

| CAS Number | 1191064-81-9 | invivochem.com, broadpharm.com, biochempeg.com |

| Primary Role in ADCs | Non-cleavable Linker | invivochem.com, creative-biolabs.com, medchemexpress.com |

| Primary Role in PROTACs | PEG-based Linker | invivochem.com, medchemexpress.com, medchemexpress.com |

| Key Structural Features | Fmoc-protected amine, 9-unit PEG spacer, terminal carboxylic acid | broadpharm.com |

Table 2: Functional Comparison of Linker Applications

| Feature | Non-Cleavable ADC Linkers | PEG-based PROTAC Linkers |

|---|---|---|

| Therapeutic Modality | Antibody-Drug Conjugates (ADCs) | PROteolysis TArgeting Chimeras (PROTACs) |

| Primary Function | To stably connect an antibody to a cytotoxic payload until lysosomal degradation. broadpharm.comcreativebiolabs.net | To connect a target protein binder to an E3 ligase binder and facilitate ternary complex formation. broadpharm.comexplorationpub.com |

| Release Mechanism | Proteolytic degradation of the antibody in the lysosome. biochempeg.comcreativebiolabs.net | The linker is part of the intact molecule; it does not release a component but orients the two ligands. broadpharm.com |

| Key Advantage | High plasma stability, minimizing off-target toxicity. biochempeg.comcreativebiolabs.net | Improves solubility and allows for optimization of linker length for efficient protein degradation. explorationpub.combiochempeg.com |

| "Active" Component | Drug-linker-amino acid complex released inside the target cell. proteogenix.science | The entire PROTAC molecule is the active component that acts catalytically. |

| Bystander Effect | Generally limited or absent due to the charged nature of the released payload. rsc.orgwuxiapptec.com | Not applicable; the mechanism is protein degradation within the target cell. |

Optimization of Linker Length and Flexibility in PROTAC Activity

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the molecule's efficacy. medchemexpress.com The length, composition, and flexibility of this linker significantly impact the physicochemical properties and biological activity of the PROTAC. nih.govnih.gov PEG and alkyl chains are the most prevalently used motifs in PROTAC linkers. nih.gov

The use of discrete PEG linkers, such as the PEG9 chain in this compound, allows for systematic and precise adjustments to the linker length. nih.govjenkemusa.com This optimization is not governed by a single rule; the ideal linker length is highly dependent on the specific protein of interest (POI) and E3 ligase pair being targeted. nih.gov Research has shown that even minor alterations, such as adding or removing a few atoms from the linker, can dramatically convert a dual-target degrader into a highly selective one or abolish activity altogether. nih.gov For instance, studies on B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTACs showed that linker composition influenced cell permeability. nih.gov Similarly, for cellular retinoic acid-binding protein (CRABP)-I/II degraders, a longer PEG linker favored degradation of CRABP-I, while a shorter one was selective for CRABP-II. nih.gov

The flexibility imparted by the PEG chain is another key attribute. Flexible linkers can adopt a multitude of low-energy conformations, which increases the probability of achieving a productive orientation for the formation of a stable ternary complex. musechem.com However, this flexibility can also introduce a high degree of binding entropy, which may need to be refined in later optimization stages by incorporating more rigid structural elements like piperazine (B1678402) or alkyne groups. musechem.commtoz-biolabs.com The process of optimizing linker length and composition is often an iterative, trial-and-error approach, starting with simple alkyl or PEG chains to establish a structure-activity relationship (SAR). nih.govmtoz-biolabs.com

Table 1: Impact of Linker Characteristics on PROTAC Activity

| Linker Characteristic | Effect on PROTAC Activity | Research Finding | Citation |

| Length | Determines degradation potency and selectivity. | An optimized 16-atom PEG linker was significantly more potent for ERα degradation than a 12-atom linker, despite similar binding affinities. | nih.gov |

| Length | Can switch selectivity between related protein targets. | An increment of just 3 atoms in a lapatinib-based PROTAC converted a dual EGFR/HER2 degrader to an EGFR-selective one. | nih.gov |

| Flexibility | Allows for conformational adjustments to facilitate ternary complex formation. | Flexible PEG chains are often used in initial PROTAC designs to allow the molecule to adopt the appropriate binding angle. | mtoz-biolabs.com |

| Composition | Influences physicochemical properties like cell permeability. | Replacing an amide with an ether in a BCR-ABL PROTAC linker resulted in higher cell permeability. | nih.gov |

Influence on Ternary Complex Formation and Targeted Protein Degradation

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. medchemexpress.comnih.gov The linker component, such as the PEG9 chain in this compound, is not merely a spacer but plays a decisive role in the stability and cooperativity of this ternary complex. medchemexpress.commtoz-biolabs.com

The length of the linker is paramount; if it is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting ternary complex formation. mtoz-biolabs.com Conversely, if the linker is excessively long, it may fail to bring the two proteins into sufficiently close proximity for the efficient transfer of ubiquitin. mtoz-biolabs.com The optimal linker length creates productive protein-protein interactions within the complex, enhancing its stability and leading to more efficient degradation. nih.gov

The flexibility of the PEG linker allows it to act as an adaptable tether, accommodating the various topographies of different protein surfaces. nih.govmusechem.com This adaptability is crucial for achieving the specific orientation required for positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the second protein. researchgate.net However, excessive flexibility can be detrimental, leading to non-productive binding modes. mtoz-biolabs.com Therefore, the design of effective degraders requires careful tuning of the linker's properties to balance flexibility with the need for a stable, degradation-competent ternary complex. precisepeg.com Computational modeling and structural biology are increasingly used to rationally design linkers that promote favorable protein-protein interactions within the ternary complex. researchgate.net

Peptide and Protein Conjugation and Modification

Integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. altabioscience.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com A key principle of SPPS is the use of a temporary protecting group on the α-amine of the incoming amino acid to prevent self-polymerization. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used for this purpose due to its stability under coupling conditions and its clean removal with a mild base, typically piperidine (B6355638). altabioscience.comproteogenix.science

This compound is designed for seamless integration into the Fmoc-SPPS workflow. medkoo.combroadpharm.com It can be incorporated as a hydrophilic spacer or linker within a peptide sequence. The synthesis proceeds as follows:

The terminal carboxylic acid of this compound is activated using standard peptide coupling reagents (e.g., HATU, DCC). medkoo.combroadpharm.com

The activated acid is then coupled to the free N-terminal amine of the peptide chain growing on the solid support. altabioscience.com

Following the coupling and subsequent washing steps, the Fmoc protecting group on the newly added PEG linker is removed using a piperidine solution, exposing a new primary amine. medkoo.comproteogenix.science

This newly exposed amine is then ready for the next coupling cycle, allowing for the further elongation of the peptide chain.

This strategy allows for the precise insertion of a discrete PEG9 unit at any desired position within a synthetic peptide, providing a powerful method to modify the peptide's properties. peptide.com

Covalent Modification of Proteins and Peptides for Research Purposes

The covalent attachment of polyethylene (B3416737) glycol chains, a process known as PEGylation, is a widely used strategy to improve the therapeutic and research utility of proteins and peptides. nih.govcreativepegworks.com PEGylation can confer numerous advantages, including increased in vivo half-life, improved aqueous solubility, reduced immunogenicity, and protection against enzymatic degradation. peptide.comcreativepegworks.com

This compound serves as a valuable reagent for the site-specific PEGylation of biomolecules. broadpharm.com For this application, the terminal carboxylic acid of the molecule is typically activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.com This activated linker can then react with primary amine groups present on the surface of a protein or peptide, most commonly the ε-amine of lysine residues, to form a stable amide bond. creativepegworks.com The monodisperse nature of the PEG9 chain ensures that the modification is uniform, in contrast to traditional polydisperse PEG reagents which result in a heterogeneous mixture of products. broadpharm.combiochempeg.com This precise modification is crucial for research applications where well-defined conjugates are necessary to obtain reproducible results. broadpharm.com

Table 2: Benefits of Protein and Peptide PEGylation

| Benefit | Description | Citation |

| Increased Half-Life | The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its circulation time in the body. | creativepegworks.combroadpharm.com |

| Improved Solubility | The hydrophilic nature of the PEG chain enhances the water solubility of hydrophobic peptides and proteins. | peptide.combiochempeg.com |

| Reduced Immunogenicity | The PEG chain can mask antigenic epitopes on the protein surface, preventing recognition by the immune system. | nih.govcreativepegworks.com |

| Proteolytic Protection | The PEG polymer sterically hinders the approach of proteolytic enzymes, protecting the biomolecule from degradation. | peptide.comcreativepegworks.com |

| Enhanced Stability | PEGylation can decrease protein aggregation and improve overall stability. | peptide.com |

Development of Peptide-Drug Conjugates (PDCs)

Peptide-Drug Conjugates (PDCs) are a class of targeted therapeutics that utilize a peptide to deliver a cytotoxic or other potent drug molecule specifically to target cells, such as cancer cells. Similar to other conjugate technologies like ADCs, a linker joins the targeting moiety (peptide) to the payload (drug). biochempeg.com

This compound is an ideal linker for the synthesis of PDCs. invivochem.com Its bifunctional nature allows for the sequential and controlled conjugation of both the peptide and the drug. medkoo.com The hydrophilic and flexible PEG9 spacer offers several key advantages in the context of PDCs:

Pharmacokinetics: PEG linkers can extend the in-vivo half-life of the conjugate, reducing renal clearance and allowing for greater accumulation at the target site. koreascience.kr

Spatial Shielding: The PEG chain provides a spatial barrier that can prevent premature degradation of the peptide and hinder non-specific interactions of the drug payload, potentially reducing systemic toxicity. koreascience.kr

Research has demonstrated that the length of the PEG linker in PDCs can be critical to their efficacy. For example, in the development of certain anti-HIV PDCs, conjugates with longer PEG chains (12 or 24 units) showed significantly higher potency than those with shorter chains (4 or 8 units), highlighting the importance of linker optimization.

Role of Fmoc N Amido Peg9 Acid in Diagnostic and Imaging Agent Development

Probe Functionalization via Fmoc-N-amido-PEG9-acid Conjugation

The primary role of this compound in probe development is to act as a hydrophilic spacer arm that connects different functional moieties. The process of conjugation leverages the distinct chemical properties of its terminal groups. The Fmoc group provides temporary protection for an amine, making it highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptides and other oligomers.

During SPPS, the Fmoc-protected amine of the PEG linker can be incorporated into a growing peptide chain. The Fmoc group is stable under normal synthesis conditions but can be readily removed with a mild base, typically a piperidine (B6355638) solution, to expose the amine for further elongation of the peptide or for conjugation to another molecule. At the other end of the linker, the terminal carboxylic acid group can be activated to form a stable amide bond with an amine group on a target molecule, such as an imaging reporter (e.g., a fluorophore, a radiolabel chelator) or a targeting ligand (e.g., an antibody, a small molecule).

This strategic functionality allows for the creation of well-defined architectures. For instance, a targeting peptide can be synthesized, and this compound can be added to its N-terminus. After deprotection of the Fmoc group, an imaging probe can be attached, resulting in a targeted agent where the PEG9 chain acts as a flexible, hydrophilic spacer separating the targeting and imaging components. This separation is crucial for minimizing steric hindrance and ensuring that both moieties can function optimally.

Biocompatibility and Pharmacokinetic Modulation of Imaging Agents through PEGylation

The incorporation of the PEG9 chain from this compound into a diagnostic agent is a specific form of PEGylation, a widely employed strategy to improve the in vivo performance of biomolecules. The nine repeating ethylene (B1197577) glycol units render the linker, and thus the entire conjugate, highly hydrophilic. This increased water solubility is a significant advantage, as many organic fluorophores and targeting ligands are inherently hydrophobic and prone to aggregation in aqueous physiological environments.

Beyond improving solubility, the PEG chain profoundly impacts the pharmacokinetic profile of the imaging agent. The hydrophilic and flexible PEG chain creates a hydration shell around the conjugate. This molecular "shield" offers several benefits:

Reduced Renal Clearance: The increased hydrodynamic radius of the PEGylated agent slows its filtration by the kidneys, leading to a longer circulation half-life in the bloodstream. This extended circulation time is often essential for targeted probes to accumulate at their intended site of action.

Decreased Immunogenicity: The PEG shield can mask the conjugated molecule from recognition by the immune system, reducing the likelihood of an immune response and subsequent rapid clearance.

Minimized Non-specific Binding: The neutral and hydrophilic nature of the PEG chain reduces non-specific interactions with proteins and cells, which in turn lowers background signal and improves the target-to-background ratio in imaging applications.

The table below illustrates the typical influence of PEGylation on the properties of an imaging probe, based on established principles.

| Property | Unmodified Probe | Probe Modified with PEG9 Linker | Rationale |

| Solubility in Buffers | Low to Moderate | High | The hydrophilic ethylene glycol units of the PEG chain increase overall water solubility. |

| Circulation Half-life | Short | Extended | Increased molecular size slows renal filtration and clearance from the body. |

| Immunogenicity | Potential for Immune Recognition | Reduced | The PEG chain can mask epitopes, preventing recognition by immune cells. |

| Non-specific Binding | High | Low | The neutral, hydrophilic PEG linker minimizes unwanted interactions with blood and tissue components. |

Development of Targeted Diagnostic Constructs for Molecular Imaging

This compound is a key enabler in the modular assembly of targeted diagnostic constructs for molecular imaging. These constructs are engineered to selectively bind to specific biomarkers, such as receptors overexpressed on cancer cells, allowing for the visualization of disease processes at the molecular level.

The linker's bifunctional nature is critical for creating these multi-component systems. A common strategy involves a three-part architecture:

Targeting Ligand: A peptide, antibody fragment, or small molecule that recognizes and binds to a specific biological target.

PEG9 Linker: The this compound, which provides spacing and improves biocompatibility.

Imaging Reporter: A molecule that generates a detectable signal, such as a near-infrared (NIR) fluorophore for optical imaging or a chelator for a radioisotope used in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

For example, researchers have used Fmoc-protected PEG linkers to synthesize conjugates for imaging cancer. In one approach, a peptide that targets the prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer, was synthesized using SPPS. The Fmoc-N-amido-PEG-acid linker was then coupled to the peptide, followed by the attachment of an imaging agent. The resulting construct could effectively target and image PSMA-expressing tumors. The PEG linker in these constructs ensures that the bulky imaging agent does not interfere with the peptide's ability to bind to its target receptor.

The table below outlines the components of a representative targeted diagnostic construct utilizing a PEG linker.

| Component | Example Molecule | Function |

| Targeting Ligand | Glu-urea-Lys Peptide | Binds with high affinity to Prostate-Specific Membrane Antigen (PSMA), a biomarker on prostate cancer cells. |

| Bifunctional Linker | This compound | Provides a hydrophilic space between the ligand and the imaging reporter, enhancing solubility and optimizing biological interactions. |

| Imaging Reporter | S-2-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA) for Gallium-68 | Chelates a positron-emitting radionuclide (e.g., ⁶⁸Ga) for PET imaging, allowing for sensitive and quantitative detection of the target. |

This modular approach, facilitated by linkers like this compound, has become a powerful paradigm in the development of next-generation diagnostic agents for personalized medicine.

Materials Science and Nanotechnology Applications of Fmoc N Amido Peg9 Acid

Surface Functionalization of Nanoparticles and Biomaterials

The unique properties of Fmoc-N-amido-PEG9-acid make it highly suitable for modifying the surfaces of nanoparticles and biomaterials. This surface engineering is critical for improving the biocompatibility, stability, and targeting capabilities of these materials in biological systems.

The process of surface functionalization typically involves two key steps. First, the carboxylic acid terminus of this compound is reacted with primary amine groups present on the surface of a nanoparticle or biomaterial. cd-bioparticles.netbroadpharm.com This reaction, often activated by coupling agents like EDC or HATU, forms a stable amide linkage, effectively tethering the PEG linker to the material. broadpharm.com Subsequently, the Fmoc protecting group on the other end of the PEG chain can be removed to expose a free amine. This newly available amine group can then be used to conjugate a variety of molecules, such as targeting ligands, imaging agents, or therapeutic payloads.

Table 1: Key Features of this compound in Surface Functionalization

| Feature | Description | Relevance in Surface Functionalization |

| Fmoc-protected Amine | A primary amine group protected by a fluorenylmethyloxycarbonyl group, which can be selectively removed under basic conditions. cd-bioparticles.netbroadpharm.com | Allows for controlled, sequential attachment of biomolecules after the initial surface conjugation. |

| PEG9 Spacer | A nine-unit polyethylene (B3416737) glycol chain. cd-bioparticles.net | Increases the hydrophilicity and aqueous solubility of the modified material, reduces non-specific binding, and can improve in vivo circulation time. cd-bioparticles.netbroadpharm.com |

| Terminal Carboxylic Acid | A carboxyl group at the end of the PEG chain. cd-bioparticles.netbroadpharm.com | Enables covalent attachment to amine-functionalized surfaces of nanoparticles and biomaterials through stable amide bond formation. cd-bioparticles.netbroadpharm.com |

Engineering of Hydrogels and Polymeric Scaffolds for Biomedical Research

This compound also plays a role in the development of advanced hydrogels and polymeric scaffolds, which are three-dimensional networks capable of absorbing large amounts of water. nih.govnih.gov These structures are extensively investigated for applications in tissue engineering and regenerative medicine due to their resemblance to the natural extracellular matrix (ECM). nih.gov

The bifunctional nature of this compound allows it to act as a crosslinker or a pendant chain modifier in hydrogel fabrication. The carboxylic acid can be reacted with amine groups within a polymer backbone to form crosslinks, contributing to the gel's structural integrity and mechanical properties. The PEG component of the molecule imparts hydrophilicity and can influence the swelling behavior and nutrient transport within the hydrogel. nih.gov

Furthermore, after the hydrogel network is formed, the Fmoc group can be deprotected to present free amine groups on the hydrogel surface or within its pores. These amines serve as reactive handles for the immobilization of bioactive molecules such as growth factors, enzymes, or cell-adhesion peptides. This functionalization is crucial for creating "smart" scaffolds that can actively guide cell behavior, promoting cell attachment, proliferation, and differentiation for tissue regeneration. nih.gov The ability to tailor the biochemical and physical properties of hydrogels using molecules like this compound is a significant advancement in creating biomimetic environments for biomedical research. nih.govnih.gov

Table 2: Research Findings on Hydrogel and Scaffold Engineering

| Research Area | Key Finding | Implication for Biomedical Research |

| Biomimetic Scaffolds | Hydrogels can be engineered to mimic the natural extracellular matrix, providing a hydrated and supportive environment for cells. nih.gov | Creates more physiologically relevant models for studying cell behavior and tissue development in vitro. |

| Controlled Drug/Molecule Release | The porosity and degradation of hydrogels can be controlled, allowing for the sustained release of encapsulated therapeutic agents or bioactive molecules. nih.gov | Enables the development of scaffolds that can deliver growth factors or drugs locally to promote tissue repair. |

| 3D Bioprinting | Hydrogels are used as "bio-inks" in 3D bioprinting to create complex, cell-laden structures layer-by-layer. nih.gov | Facilitates the fabrication of intricate tissue constructs with precise architectural control for organ engineering. |

| Composite Hydrogels | Combining natural and synthetic polymers can yield hydrogels with improved physicochemical and mechanical properties. nih.gov | Allows for the design of scaffolds with tailored properties for specific tissue engineering applications. |

Advanced Applications in Cell Culture and Ligand Synthesis

The versatility of this compound extends to more specialized applications in cell culture and the synthesis of complex ligands. In cell culture, surfaces can be modified with this linker to control cell adhesion and behavior. By immobilizing specific peptides or proteins onto a culture substrate via the PEG linker, researchers can create micro-patterned surfaces that guide cell attachment and growth, which is invaluable for fundamental cell biology studies and for developing more sophisticated cell-based assays.

In the realm of ligand synthesis, this compound is a key building block for creating multivalent molecules. uq.edu.au For example, it can be used to construct peptide dendrimers, where multiple copies of a peptide are attached to a central core. uq.edu.au This multivalent presentation can significantly enhance the binding affinity and biological activity of the peptide. The synthesis of such structures often involves the use of a core molecule with multiple reactive sites, to which this compound can be attached. Following deprotection of the Fmoc group, the desired peptides can be coupled to the exposed amines. uq.edu.au This approach has been instrumental in developing novel biomaterials and therapeutic candidates. uq.edu.au

Table 3: Applications in Cell Culture and Ligand Synthesis

| Application | Description | Significance |

| Cell Culture Surface Modification | The linker is used to immobilize bioactive molecules onto culture substrates, creating defined surfaces for cell interaction. | Enables precise control over the cellular microenvironment, facilitating studies on cell adhesion, migration, and differentiation. |

| Peptide Dendrimer Synthesis | Serves as a flexible spacer arm to attach multiple peptide copies to a central scaffold, creating multivalent ligands. uq.edu.au | Enhances the avidity and biological efficacy of peptides for applications in drug development and as protein mimetics. uq.edu.au |

| Bioconjugation | The orthogonal reactivity of the Fmoc-amine and carboxylic acid allows for the stepwise conjugation of different molecules. cd-bioparticles.netbroadpharm.com | Facilitates the creation of complex molecular architectures with tailored functionalities for a wide range of biomedical and research applications. |

Analytical Characterization Techniques for Fmoc N Amido Peg9 Acid and Its Conjugates in Academic Research

Spectroscopic Methods for Structure Elucidation (e.g., NMR Analysis)

In the ¹H NMR spectrum of Fmoc-N-amido-PEG9-acid, characteristic signals confirm the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal carboxylic acid. The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (approximately 7.3–7.8 ppm). nih.gov The methylene (B1212753) protons of the extensive PEG backbone are observed as a prominent signal around 3.6 ppm. nih.gov

¹³C NMR spectroscopy provides further confirmation of the carbon framework. The distinct chemical shifts of the carbonyl carbons in the Fmoc and carboxylic acid groups, as well as the repeating ethylene (B1197577) glycol units, are key identifiers. These spectroscopic methods are not only crucial for the initial characterization of the starting material but are also invaluable for monitoring the progress of conjugation reactions. For instance, in the synthesis of a PEG-Fmoc conjugate, the successful attachment was confirmed by the presence of signals corresponding to the PEG backbone, the Fmoc protons, and t-Boc signals in the NMR spectrum. nih.gov

Table 1: Key NMR Signals for this compound

| Functional Group | Approximate ¹H NMR Chemical Shift (ppm) |

| Fmoc Aromatic Protons | 7.3 - 7.8 |

| PEG Methylene Protons | ~3.6 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is the gold standard for assessing the purity of this compound and for purifying its conjugates. This technique separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (commonly C18) and a polar mobile phase. mdpi.com

A typical RP-HPLC method for analyzing this compound involves a gradient elution, often using a mixture of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.com The detector, usually set at a wavelength of 220 nm, allows for the sensitive detection of the peptide-like amide bonds and the Fmoc group. mdpi.com Purity is determined by integrating the area of the main peak in the resulting chromatogram. Commercial suppliers of Fmoc-N-amido-PEGn-acid derivatives often specify a purity of greater than 95% as determined by HPLC. sigmaaldrich.com

Furthermore, RP-HPLC is instrumental in the purification of conjugates. For example, in the synthesis of peptide-decorated dendrimers, RP-HPLC is used to purify the final product, separating the desired multimeric conjugate from any unreacted starting materials or side products. uq.edu.au

Table 2: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18 |

| Mobile Phase | Water with 0.045% TFA and Acetonitrile with 0.036% TFA mdpi.com |

| Gradient | Acetonitrile gradient (e.g., 30-100% over 8 minutes) mdpi.com |

| Flow Rate | 1 mL/min mdpi.com |

| Detection Wavelength | 220 nm mdpi.com |

Mass Spectrometry for Molecular Confirmation (e.g., LCMS, MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and its conjugates. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly utilized. mdpi.comnih.gov

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, providing both purity and molecular weight information in a single experiment. mdpi.com This is particularly useful for analyzing complex reaction mixtures during the synthesis and purification of conjugates.

MALDI-TOF MS is another powerful technique for determining the molecular weight of large molecules like PEGylated conjugates. In one study, the molecular weight of a synthesized PEG-Fmoc conjugate was confirmed to be close to the theoretical value using MALDI-TOF MS, indicating a successful synthesis. nih.gov The mass spectrum of a PEGylated compound typically shows a distribution of molecular weights, with the difference between adjacent peaks corresponding to the mass of a single ethylene glycol unit (m/z = 44). issuu.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₆H₅₃NO₁₃ broadpharm.commedkoo.com |

| Molecular Weight | 707.81 g/mol medkoo.comprecisepeg.com |

| Exact Mass | 707.35 Da medkoo.com |

Advanced Methods for Characterization of Conjugate Stability and Integrity

Beyond the fundamental characterization of structure and purity, advanced analytical methods are employed to assess the stability and integrity of conjugates derived from this compound, which is crucial for their functional performance.

The stability of conjugates is often evaluated under various physiological conditions, such as different pH values and in the presence of enzymes. The release of a conjugated drug from a carrier, for instance, can be monitored over time using HPLC. Studies on paclitaxel (B517696) formulated in PEG-Fmoc micelles demonstrated sustained release kinetics, which is a critical factor for therapeutic efficacy. nih.gov

Fluorescence spectroscopy can be used to study drug-carrier interactions. For example, fluorescence quenching studies have been employed to demonstrate the π-π stacking interaction between the Fmoc group of a PEG-Fmoc nanocarrier and the aromatic rings of paclitaxel, which is a key mechanism for drug entrapment. nih.gov

Near-infrared fluorescence imaging is a powerful in vivo technique to track the biodistribution and tumor-targeting efficacy of labeled conjugates. By labeling a paclitaxel/PEG-Fmoc formulation with a fluorescent dye (Cy5.5), researchers were able to demonstrate effective delivery to tumor sites. nih.gov

The hydrodynamic volume of PEGylated peptides, which influences their in vivo circulation time, can be assessed by techniques that measure size, such as dynamic light scattering (DLS). PEGylation increases the hydrodynamic radius, which can reduce renal clearance and protect the peptide from proteolysis. sigmaaldrich.com

Emerging Research Trends and Future Perspectives for Fmoc N Amido Peg9 Acid

Advancements in Linker Chemistry for Enhanced Bioconjugation Efficiency

Recent developments have focused on creating more sophisticated linker architectures beyond simple linear chains. americanpharmaceuticalreview.com For instance, the exploration of branched or pendant-like PEG structures has shown promise. These designs can create a "hydrophilicity reservoir," which is particularly beneficial when working with hydrophobic drugs, potentially allowing for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without compromising stability. americanpharmaceuticalreview.comnih.gov Studies have demonstrated that the specific arrangement of PEG units, such as a pendant configuration versus a linear one, can significantly impact the stability and pharmacokinetics of ADCs. nih.gov

Furthermore, the development of cleavable linkers that respond to specific stimuli within the target microenvironment, such as tumor-specific enzymes or changes in pH, is a major area of advancement. chempep.combiochempeg.com While Fmoc-N-amido-PEG9-acid itself is a non-cleavable linker, its core structure can be incorporated into more complex, cleavable designs. creative-biolabs.com For example, a PEG linker can be combined with enzyme-sensitive peptide sequences or pH-sensitive hydrazone bonds to ensure that the therapeutic payload is released specifically at the site of action. biochempeg.com This targeted release minimizes off-target toxicity and enhances the therapeutic index of the drug.

The move towards monodisperse or discrete PEG linkers, like this compound, represents a significant step up from traditional polydisperse PEGs. molecularcloud.orgbroadpharm.com This precise chemical structure allows for the creation of homogenous bioconjugates with consistent properties, which is a critical requirement for regulatory approval and reliable therapeutic outcomes. nih.gov

Integration into Novel Drug Delivery Platforms and Systems

This compound and similar PEGylated linkers are integral components of various advanced drug delivery systems, enhancing their efficacy and biocompatibility. biochempeg.comcd-bioparticles.net

Key Applications of PEGylated Linkers in Drug Delivery:

| Drug Delivery Platform | Role of PEGylated Linker (e.g., this compound) | Desired Outcome |

| Antibody-Drug Conjugates (ADCs) | Connects the antibody to the cytotoxic payload. The hydrophilic PEG spacer improves solubility and stability. biochempeg.commolecularcloud.org | Targeted delivery of chemotherapy to cancer cells, improved pharmacokinetics, and reduced systemic toxicity. biochempeg.combiochempeg.com |

| Lipid Nanoparticles (LNPs) | Forms a hydrophilic outer layer (corona) on the nanoparticle surface. biochempeg.comcd-bioparticles.net | Enhanced stability, prolonged circulation time by evading the immune system, and improved delivery of nucleic acids like mRNA and siRNA. biochempeg.combiochempeg.com |

| Polymeric Nanoparticles | Increases the hydrophilicity of the nanoparticle surface and can be functionalized with targeting ligands. cd-bioparticles.netnih.gov | Improved biocompatibility, reduced protein adsorption, and active targeting to specific tissues or cells. cd-bioparticles.netresearchgate.net |

| Hydrogels | Used as a cross-linker to form the hydrogel matrix or to tether therapeutic agents within the gel. | Controlled and sustained release of drugs, growth factors, or cells for tissue engineering and regenerative medicine. |

| Peptide-Drug Conjugates (PDCs) | Links a targeting peptide to a therapeutic drug, improving circulation stability. | Enhanced targeting and reduced off-target toxicity by leveraging the specificity of the peptide for its receptor. |

The hydrophilic nature of the PEG chain in this compound is crucial for its function in these platforms. It helps to increase the solubility of hydrophobic drugs and shields the delivery vehicle from recognition by the immune system, thereby prolonging its circulation time in the bloodstream. creativepegworks.comcd-bioparticles.net This "stealth" effect allows for greater accumulation of the drug at the target site through passive (Enhanced Permeability and Retention effect) and active targeting. cd-bioparticles.net

In the context of ADCs, the linker's design is paramount. Two ADCs, Trodelvy and Zynlonta, have successfully incorporated PEG moieties in their linker technology to enhance solubility and in vivo stability. americanpharmaceuticalreview.commolecularcloud.org The precise length of the PEG linker, such as the nine units in this compound, can be optimized to balance solubility, stability, and steric hindrance.

Potential in Personalized Medicine and Theranostics Research

The versatility of this compound makes it a valuable tool in the burgeoning fields of personalized medicine and theranostics. Theranostics involves the integration of diagnostic and therapeutic capabilities into a single agent, allowing for simultaneous diagnosis, treatment, and monitoring of a patient's response. taskcm.com

PEGylated linkers can be used to construct theranostic agents by conjugating a therapeutic molecule and an imaging agent to a targeting moiety, such as an antibody or a nanoparticle. taskcm.comacs.orgrsc.org For example, a PEGylated nanoparticle could be loaded with a chemotherapy drug and labeled with a radioisotope or a fluorescent dye. mdpi.com This would enable clinicians to visualize the tumor through imaging techniques while simultaneously delivering a therapeutic payload.

The ability to create well-defined bioconjugates using monodisperse linkers like this compound is particularly important for personalized medicine. broadpharm.com By tailoring the targeting ligand to a specific biomarker present on a patient's tumor, a highly personalized treatment can be developed. The PEG linker ensures that the theranostic agent has favorable pharmacokinetic properties, allowing it to reach its target effectively. cd-bioparticles.net

Research has explored the use of PEGylated systems for various theranostic applications. For instance, PEGylated liposomes have been developed for the targeted delivery and imaging of antimycobacterial drugs. rsc.org Similarly, PEGylated gold-platinum nanodendrites have been investigated as theranostic agents for computed tomography imaging and synergistic photothermal/radiation therapy in cancer. acs.org The functionalization of nanoparticles with PEG is a common strategy to improve their biocompatibility and circulation time for theranostic purposes. mdpi.comresearchgate.net

Challenges and Opportunities in Translating Research Findings to Broader Applications

Despite the promising research, the translation of findings related to this compound and other advanced PEG linkers into widespread clinical and commercial applications faces several hurdles.

Challenges:

Manufacturing and Scale-up: While the synthesis of short, linear PEG linkers has become more manageable, producing longer and more complex architectures with the required purity and at a large scale remains a significant challenge. americanpharmaceuticalreview.com

Regulatory Scrutiny: The complexity of bioconjugates, particularly those with novel linkers, necessitates thorough characterization to ensure quality, consistency, and safety, which can be a demanding and costly process for regulatory approval. nih.gov

Biocompatibility and Immunogenicity: Although PEG is generally considered biocompatible and non-immunogenic, there is growing evidence of anti-PEG antibodies in a portion of the population, which could potentially lead to accelerated clearance of PEGylated therapeutics. chempep.com

Opportunities:

Advanced Bioconjugation Techniques: The development of more efficient and site-specific conjugation methods, such as "click chemistry," provides new opportunities to leverage the capabilities of linkers like this compound. precisepeg.com

Growing Demand for Targeted Therapies: The increasing focus on personalized medicine and targeted treatments like ADCs and PDCs is driving the demand for sophisticated and well-defined linkers. americanpharmaceuticalreview.com

Platform Technologies: The versatility of PEG linkers allows for their application across multiple drug delivery platforms, creating opportunities for the development of platform technologies that can be adapted for various therapeutic targets. biochempeg.combiochempeg.com

Outsourcing and Collaboration: The specialized expertise required for advanced linker synthesis has led to a rise in collaborations between drug developers and specialized manufacturing partners, which can help overcome in-house limitations and accelerate development. americanpharmaceuticalreview.com

Q & A

Q. How should Fmoc-N-amido-PEG9-acid be handled and stored to maintain stability during peptide synthesis?

this compound is hygroscopic and sensitive to repeated freeze-thaw cycles. Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solubility, dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with 0.1% trifluoroacetic acid (TFA) to prevent premature deprotection .

Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 265–300 nm (specific to the Fmoc group). Validate purity via mass spectrometry (ESI-MS or MALDI-TOF) to confirm the molecular weight (expected ~800–900 Da). For structural confirmation, employ H NMR in deuterated DMSO or CDCl, focusing on characteristic peaks: δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.5–4.2 ppm (PEG methylene groups) .

Q. How does the PEG9 spacer influence solubility and conjugation efficiency in bioconjugation experiments?

The PEG9 chain enhances aqueous solubility by forming hydrogen bonds and reduces steric hindrance during conjugation. For amine-reactive coupling (e.g., EDC/NHS chemistry), pre-activate the terminal carboxylic acid group at pH 4.5–5.0. Optimize molar ratios (typically 1.5–3.0 equivalents of this compound to target amine) to balance reaction efficiency and byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound across different peptide sequences?

Coupling efficiency discrepancies often arise from sequence-specific steric effects or aggregation. Perform real-time monitoring via ninhydrin or Kaiser tests during solid-phase synthesis. If low efficiency persists, consider:

Q. What experimental strategies mitigate PEG9 chain degradation during prolonged storage or acidic cleavage conditions?

PEG chains are prone to oxidation and acid-catalyzed hydrolysis. To prevent degradation:

Q. How can computational methods predict the impact of this compound on the pharmacokinetics of peptide-drug conjugates?

Use molecular dynamics (MD) simulations to model PEG9 hydration and steric effects. Parameters to include:

- Solvent-accessible surface area (SASA) of the conjugated peptide.

- Diffusion coefficients calculated via Brownian dynamics.

Validate predictions with in vitro assays (e.g., plasma stability tests) and correlate with in vivo half-life data .

Methodological Considerations

Q. What quality control protocols are essential for batch-to-batch reproducibility in this compound synthesis?

- Step 1: Monitor reaction progress via TLC (silica gel, eluent: 5% MeOH in DCM; visualize under UV 254 nm).

- Step 2: Quantify residual starting materials via F NMR (if fluorinated reagents are used).

- Step 3: Calculate E-factors (mass of waste per product mass) to assess green chemistry compliance. Aim for E < 15 by optimizing solvent recovery and minimizing column chromatography .

Q. How should researchers design experiments to evaluate the impact of PEG9 length versus other PEG variants (e.g., PEG4, PEG12) on target binding affinity?

- Experimental Design: Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) of PEGylated peptides to immobilized receptors.

- Controls: Include non-PEGylated analogs and PEG variants with defined lengths.

- Data Analysis: Fit data to a 1:1 Langmuir model and compare dissociation constants (K) across PEG lengths. Statistical significance can be assessed via ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.